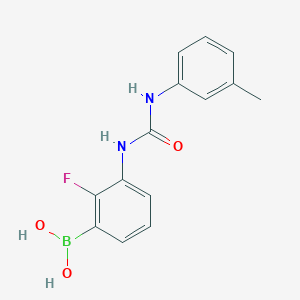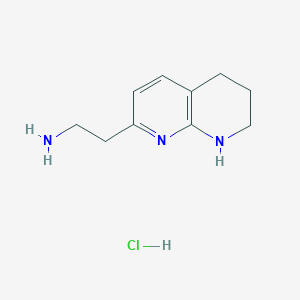
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with dichloro and carboxamide groups, as well as an ethoxyethoxy side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyridine derivative, followed by the introduction of the ethoxyethoxy side chain through etherification reactions. The final step usually involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide: shares similarities with other pyridine derivatives, such as:
Uniqueness
What sets 5,6-Dichloro-2-[2-(1-methylethoxy)ethoxy]-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and carboxamide groups, along with the ethoxyethoxy side chain, makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C10H16ClN3 |
|---|---|
Peso molecular |
213.71 g/mol |
Nombre IUPAC |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9;/h3-4H,1-2,5-7,11H2,(H,12,13);1H |
Clave InChI |
YONTUAXARDECQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(NC1)N=C(C=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


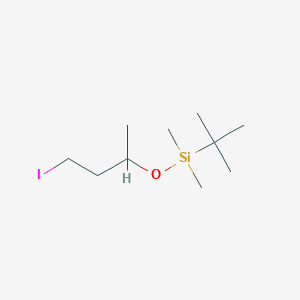

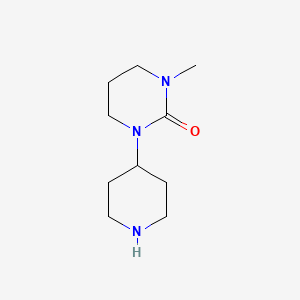
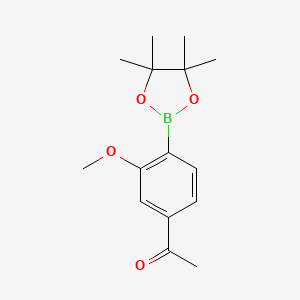
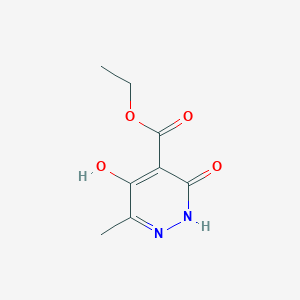

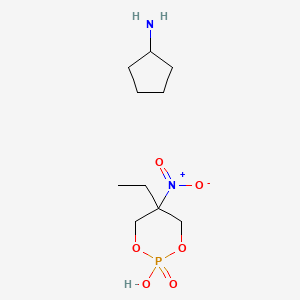

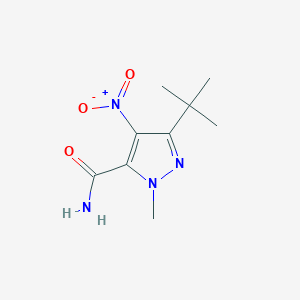
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)



